REACTION_SMILES
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[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH:21]([N:22]([CH3:23])[CH3:24])=[O:25].[I:14][CH2:15][CH2:16][CH2:17][O:18][CH3:19].[I:3][c:4]1[n:5][c:6]([I:13])[cH:7][c:8]([OH:12])[c:9]1[O:10][CH3:11].[Na+:2].[OH-:1].[OH2:20]>>[I:3][c:4]1[n:5][c:6]([I:13])[cH:7][c:8]([O:12][CH2:15][CH2:16][CH2:17][O:18][CH3:19])[c:9]1[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(O)cc(I)nc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COCCCOc1cc(I)nc(I)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |